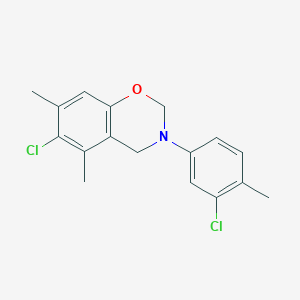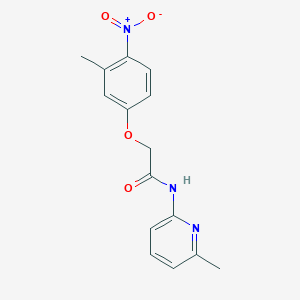![molecular formula C18H27NO2 B5568659 [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate](/img/structure/B5568659.png)
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate: is a synthetic organic compound belonging to the piperidine class Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 3-methylphenylacetonitrile with a suitable amine under cyclization conditions can yield the piperidine ring.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine derivative with propanoic acid or its derivatives under acidic or basic conditions to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols from esters.
Substitution: Introduction of functional groups such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethyl-4-phenylpiperidine: Lacks the 3-methyl group on the aromatic ring.
4-(3-methylphenyl)piperidine: Lacks the methyl groups at positions 1, 2, and 5.
1,2,5-trimethylpiperidine: Lacks the aromatic ring.
Uniqueness
- The presence of both the 3-methylphenyl group and the propanoate ester makes [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-6-17(20)21-18(16-9-7-8-13(2)10-16)11-15(4)19(5)12-14(18)3/h7-10,14-15H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQXRSQNPFMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)



![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B5568678.png)
![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

